molecular formula C23H31N5O2 B2361232 1-methyl-3-octyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 300587-56-8

1-methyl-3-octyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2361232
CAS RN: 300587-56-8
M. Wt: 409.534
InChI Key: XAVMBLRGYQPRLW-UHFFFAOYSA-N
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Description

1-methyl-3-octyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a chemical compound that belongs to the class of purine analogs. It has been widely studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, including its use in cancer treatment, anti-inflammatory activity, and neuroprotection.

Scientific Research Applications

Ionisation and Methylation Reactions

  • Purine-6,8-diones, closely related to the chemical , demonstrate interesting physical properties and reactions. These compounds, when divided into different classes based on their substituents, show varied behaviors in ionisation and methylation reactions. The structure and substituents significantly influence these processes, providing insights into how such compounds could be manipulated in scientific research (Rahat, Bergmann, & Tamir, 1974).

Structural Studies

  • The study of the structure of related compounds like 7-methyl-8-oxo-7,8-dihydroguanosine monohydrate provides valuable information on the conformation, bonding, and overall molecular geometry of these molecules. Such structural knowledge is vital for applications in drug design and material sciences (Larson, Cottam, & Robins, 1989).

Mesoionic Purinone Analogs

  • Research into mesoionic purinone analogs, which are structurally similar to purine-2,8-dione, has shown that these compounds can undergo hydrolytic ring-opening reactions. Such reactions are significant in the study of bioactive compounds and could have implications in pharmacology and synthetic chemistry (Coburn & Taylor, 1982).

Synthesis of Novel Compounds

  • The synthesis of new [c,d]-fused purinediones and related compounds offers insight into the development of novel molecules with potential applications in various fields like medicinal chemistry and materials science. These studies demonstrate the versatility and adaptability of purine derivatives in synthetic chemistry (Simo, Rybár, & Alföldi, 1995).

Anticancer Activity

  • Some purine-diones have been studied for their potential anticancer activity. This illustrates the relevance of these compounds in therapeutic research and drug development. The synthesis and testing of such compounds provide a foundation for the development of new anticancer agents (Hayallah, 2017).

properties

IUPAC Name

1-methyl-3-octyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c1-3-4-5-6-7-11-15-28-21(29)19-20(25(2)23(28)30)24-22-26(16-12-17-27(19)22)18-13-9-8-10-14-18/h8-10,13-14H,3-7,11-12,15-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVMBLRGYQPRLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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